molecular formula C7H7N3O2 B2870153 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid CAS No. 1368352-84-4

1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid

Cat. No.: B2870153
CAS No.: 1368352-84-4
M. Wt: 165.152
InChI Key: RUYLNKANJZFGNS-UHFFFAOYSA-N
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Description

1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid is a specialized heterocyclic building block designed for pharmaceutical and bioorganic research. This fused bicyclic scaffold is of significant interest in medicinal chemistry for the development of novel enzyme inhibitors and receptor ligands. While the specific applications of this exact derivative are not fully detailed in the literature, closely related pyrrolo[2,3-d]imidazole and pyrrolo[2,3-d]pyrimidine structures have demonstrated substantial research value. For instance, 1-methyl-4-(4-X-benzenesulfonyl)pyrrolo[2,3-d]imidazole-5-carboxylates have been synthesized and evaluated as anti-inflammatory agents, with some compounds showing promising activity in biological testing . Furthermore, the pyrrolo[2,3-d]imidazole core is recognized as a privileged structure in the design of DNA-binding polyamides, which can exhibit antiviral and antitumor properties by targeting specific genetic sequences . Researchers also utilize analogous scaffolds, such as pyrrolo[2,3-d]pyrimidines, to develop highly selective kinase inhibitors, including subnanomolar inhibitors of the Colony-Stimulating Factor-1 Receptor (CSF1R), a key target in cancer and neurodegenerative diseases . The presence of both the pyrrole and imidazole rings in a single framework provides multiple vectors for chemical modification, making this compound a versatile intermediate for constructing diverse compound libraries aimed at probing new biological targets.

Properties

IUPAC Name

1-methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-10-3-8-6-5(10)2-4(9-6)7(11)12/h2-3,9H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYLNKANJZFGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often facilitated by reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Synthesis and Reactions

Synthetic Routes: The synthesis of methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of precursors under specific conditions, often through the reaction of a pyrrole derivative with an imidazole precursor in the presence of a catalyst. Solvents like methanol or toluene are commonly used, and heating may be required to facilitate the cyclization process. Industrial production methods may use continuous flow reactors and optimized conditions to enhance yield and purity, with purification steps like recrystallization or chromatography.

Chemical Reactions: Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate can undergo oxidation, reduction, and nucleophilic substitution reactions. Oxidation can be achieved using reagents like potassium permanganate or hydrogen peroxide, while reduction can be carried out using agents such as lithium aluminum hydride. These reactions require specific reagents and conditions, such as acidic or basic media for oxidation, and anhydrous conditions for reduction to prevent side reactions. The products of these reactions vary depending on the reagents and conditions used; oxidation may yield carboxylic acids or ketones, reduction can produce alcohols or amines, and substitution reactions can introduce various functional groups.

Scientific Research Applications

  • Chemistry It serves as a building block for the synthesis of more complex heterocyclic compounds.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
  • Industry It is used in the development of advanced materials, such as organic semiconductors and dyes.

Related Compounds and Applications

Other imidazole derivatives and related compounds also have a range of applications:

  • Imidazole-4-carboxylic acid derivatives Imidazole-4-carboxylic acid derivatives have shown promise in various biological activities, such as anti-inflammatory properties .
  • Acylals of imidazole-5-carboxylic acid derivatives Acylals of imidazole-5-carboxylic acid derivatives have therapeutic potential and can be used in medications with hypotensive action .
  • Benzimidazole derivatives Benzimidazole derivatives are used in medicinal chemistry due to their anti-inflammatory, antibacterial, anticancer, analgesic, and antiviral activities .
  • 5-Ureidoimidazole-4-carboxylic acid 5-Ureidoimidazole-4-carboxylic acid is an imidazole-4-carboxylic acid compound having a ureido substituent at the 5-position .

Mechanism of Action

The mechanism by which 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Benzimidazole-5-Carboxylic Acid Derivatives

Benzimidazole derivatives, such as 2-(3-methyl-1-phenyl-5-(pyridin-2-yloxy)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxylic acid (Compound 38, ), replace the pyrrolo ring with a benzene ring. For example:

  • 1-Cyclohexyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic acid (VIe) is synthesized via LiOH-mediated hydrolysis of ethyl esters with 47.38% yield .
  • 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid derivatives exhibit α-glucosidase and cyclooxygenase inhibition, highlighting their therapeutic versatility .

Key Difference : The benzo-fused system offers greater rigidity and lipophilicity compared to the pyrroloimidazole core, which may influence pharmacokinetic properties.

Thienoimidazole Carboxylic Acids

Compounds like 2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid (CAS: 924194-77-4, ) replace nitrogen with sulfur in the fused ring.

Key Difference: Thienoimidazoles may exhibit unique charge-transfer properties compared to nitrogen-rich pyrroloimidazoles.

Pyrroloimidazole Derivatives

  • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: Features a pyrimidine ring fused to pyrroloimidazole, introducing additional nitrogen atoms.
  • 6α-Hydroxy-2-oxo-octahydropyrrolo[2,3-d]imidazole-5-carboxylic acid : A saturated derivative generated from histidine degradation, with hydroxy and oxo groups enhancing hydrogen-bonding capacity .

Key Difference : Saturation or additional heteroatoms in the fused ring system modulate solubility and reactivity.

Imidazole-5-Carboxylic Acid Derivatives

  • Etomidate : The ethyl ester of 1-(α-methylbenzyl)imidazole-5-carboxylic acid acts as a GABA receptor modulator for anesthesia. Its ester group enables rapid blood-brain barrier penetration, unlike the free carboxylic acid form .
  • 1-(2-Cyclohexen-1-yl)-2-[2-fluoro-4-(phenylmethoxy)phenyl]-1H-thieno[2,3-d]imidazole-5-carboxylic acid (CAS: 852898-37-4, ): Incorporates a thiophene ring and fluorinated aryl group, improving target specificity.

Key Difference : Esterification or fluorination alters bioavailability and target engagement.

Physicochemical Properties

  • Lipophilicity : Benzimidazoles (logP ~2–3) are more lipophilic than pyrroloimidazoles (logP ~1–2) due to aromatic benzene rings.
  • Solubility: Carboxylic acid groups enhance aqueous solubility, but fused heterocycles (e.g., thienoimidazoles) may reduce it .

Biological Activity

Overview

1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid is a heterocyclic compound characterized by a fused pyrrole and imidazole ring system. This compound has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. The following sections will explore its biological activity in detail, supported by research findings and data tables.

Target of Action
This compound belongs to the class of imidazole derivatives, which are known for their broad range of biological activities. These include:

  • Antibacterial
  • Antimycobacterial
  • Anti-inflammatory
  • Antitumor
  • Antidiabetic
  • Antiviral
  • Antioxidant

Mode of Action
The biological activities of imidazole derivatives are attributed to their interactions with various biochemical pathways. For instance, they can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX), leading to reduced inflammation and pain.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of compounds related to this compound. For example, derivatives with similar structures exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.125 µg/mL to 0.5 µg/mL, indicating strong antibacterial efficacy compared to standard antibiotics like vancomycin .

CompoundMIC (µg/mL)Target Organism
Compound A0.125MRSA
Compound B0.25MSSA
Compound C0.5Escherichia coli

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly suppress COX-2 activity, a key enzyme in the inflammatory pathway. The IC50 values for inhibition were reported at approximately 0.04 µmol, comparable to the standard anti-inflammatory drug celecoxib .

CompoundIC50 (µmol)Assay Type
Compound D0.04COX-2 Inhibition
Celecoxib0.04COX-2 Inhibition

Case Study 1: Anticancer Potential

A study investigated the anticancer effects of various derivatives of pyrrole and imidazole compounds, including this compound. The compound showed promising cytotoxic effects against several cancer cell lines, including HeLa and A549 cells, with IC50 values ranging from 26 µM to 49 µM. This suggests potential for further development in cancer therapeutics .

Case Study 2: Antimycobacterial Activity

Research on compounds with similar structures indicated that they could inhibit the growth of Mycobacterium tuberculosis. One derivative demonstrated an MIC value of 5 µM against this pathogen, highlighting the potential for developing new treatments for tuberculosis .

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